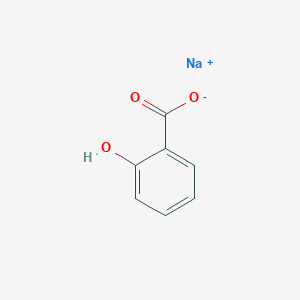
sodium;2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trinitrotoluene . It is a chemical compound that has been widely used in various applications, particularly in the field of explosives. This compound is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves multiple steps, including the formation of mononitrotoluene, dinitrotoluene, and finally trinitrotoluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed reactors that can handle the highly exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to form aminotoluene derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Aminotoluene derivatives are common products.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: It is used as a standard explosive in various chemical studies.
Biology: Research has been conducted on its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Limited research has been done on its potential medical applications, primarily focusing on its toxicological effects.
Industry: It is widely used in the production of explosives for military and industrial purposes.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. The rapid expansion of these gases results in an explosive force. The molecular targets and pathways involved in its explosive mechanism are primarily related to its nitro groups, which are highly reactive under certain conditions.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: This compound has two nitro groups and is less explosive than 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol:
Nitroglycerin: This compound is a highly explosive liquid used in dynamite and other applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and ease of handling compared to other explosives. It is less sensitive to shock and friction, making it safer to transport and use in various applications.
Properties
IUPAC Name |
sodium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQHOQBGMUPJH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)
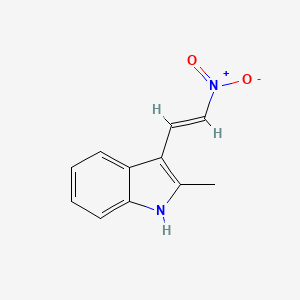

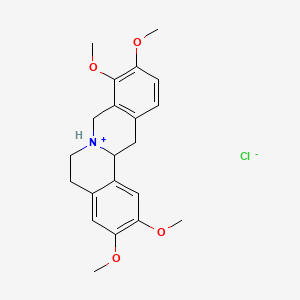
![Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride](/img/structure/B7776092.png)
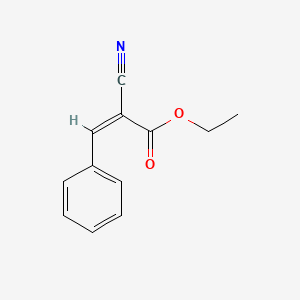
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B7776104.png)

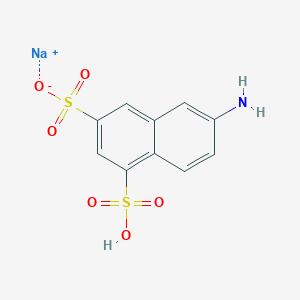
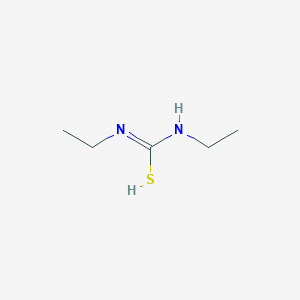
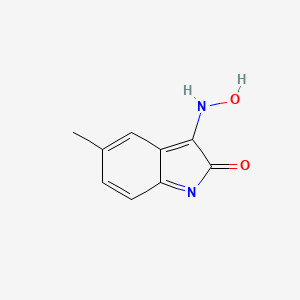
![2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B7776142.png)
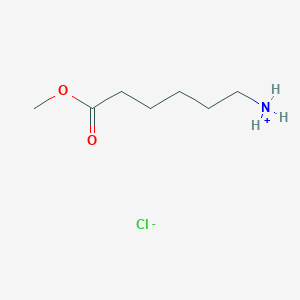
![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B7776165.png)
